molecular formula C6F3N3O3S B14373761 Tricyanoethenyl trifluoromethanesulfonate CAS No. 90144-92-6

Tricyanoethenyl trifluoromethanesulfonate

Cat. No.: B14373761
CAS No.: 90144-92-6
M. Wt: 251.15 g/mol
InChI Key: OKOYPBMTIHXLMK-UHFFFAOYSA-N
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Description

Tricyanoethenyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound features a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyanoethenyl trifluoromethanesulfonate typically involves the reaction of tricyanoethylene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is common to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

Tricyanoethenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The presence of the tricyanoethenyl group allows for addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the trifluoromethanesulfonate group is replaced by the nucleophile.

Scientific Research Applications

Tricyanoethenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Catalysis: Utilized as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of tricyanoethenyl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This group withdraws electron density from the tricyanoethenyl moiety, making it highly reactive towards nucleophiles. The compound can form stable intermediates and transition states, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic Acid: Known for its strong acidity and use as a catalyst in organic synthesis.

    Trifluoromethanesulfonic Anhydride: Used as a reagent for introducing the trifluoromethanesulfonate group into organic molecules.

    Trifluoromethyl Sulfonates: A class of compounds with similar reactivity and applications.

Uniqueness

Tricyanoethenyl trifluoromethanesulfonate is unique due to the presence of both the tricyanoethenyl and trifluoromethanesulfonate groups. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical processes and applications.

Properties

CAS No.

90144-92-6

Molecular Formula

C6F3N3O3S

Molecular Weight

251.15 g/mol

IUPAC Name

1,2,2-tricyanoethenyl trifluoromethanesulfonate

InChI

InChI=1S/C6F3N3O3S/c7-6(8,9)16(13,14)15-5(3-12)4(1-10)2-11

InChI Key

OKOYPBMTIHXLMK-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(C#N)OS(=O)(=O)C(F)(F)F)C#N

Origin of Product

United States

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